7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one
Description
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a brominated tetrahydroquinolinone derivative featuring an amino group at position 7 and a bromine atom at position 4. Its hydrochloride form (CAS: 3D-FA157522) has been cataloged, though it is currently discontinued commercially . The molecular formula of the base compound is C₉H₈BrN₂O, with a molecular weight of approximately 241.08 g/mol. This compound belongs to the quinolinone class, which is characterized by a bicyclic structure combining a benzene ring fused with a partially saturated pyridone ring.
Properties
IUPAC Name |
7-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-3-5-1-2-9(13)12-8(5)4-7(6)11/h3-4H,1-2,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHASXUWDYBZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC(=C(C=C21)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a cyclization reaction of β-phenylethylamine derivatives with aldehydes or ketones in the presence of an acid catalyst . Another method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, tetrahydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
Fluoro Analogs
- 7-Amino-6-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CID 12040822): Molecular Formula: C₉H₉FN₂O Key Features: Fluorine at position 6 and amino at position 6.
- 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 1155000-06-8): Molecular Formula: C₉H₉FN₂O Key Features: Positional isomer with fluorine at position 7 and amino at position 6. This inversion highlights the importance of substituent positioning in pharmacological activity, as seen in kinase selectivity studies .
Bromo Analogs
- 6-Bromo-7-ethoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1392223-84-5): Molecular Formula: C₁₂H₁₄BrNO₂ Key Features: Addition of a methyl group at position 1 increases steric hindrance, which could modulate interactions with enzymatic pockets .
Amino-Substituted Derivatives
- 6-Amino-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 233775-33-2): Molecular Formula: C₁₁H₁₄N₂O Key Features: Ethyl group at position 1 may enhance lipophilicity, affecting absorption and distribution profiles .
- 6-Amino-1-methyl-3,4-dihydroquinolin-2(1H)-one (GHS SDS): Molecular Formula: C₁₀H₁₂N₂O Key Features: Methyl substitution at position 1 alters the basicity of the nitrogen, influencing solubility and ionic interactions .
Nitro and Other Functionalized Derivatives
- 7-Amino-6-nitro-1,2,3,4-tetrahydroquinolin-2-one (CAS EN300-323019): Molecular Formula: C₉H₈N₃O₃ Key Features: Nitro group at position 6 introduces strong electron-withdrawing effects, which may impact redox reactivity and metabolic pathways .
- 6-(2-Chloroacetyl)-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one (CAS 148136-15-6): Molecular Formula: C₁₁H₁₀ClFNO₂ Key Features: Chloroacetyl moiety enables covalent binding to target proteins, a strategy used in protease inhibitor design .
Structural and Functional Insights
Positional Isomerism
The placement of substituents significantly affects biological activity. For example:
- 7-Amino-6-bromo vs. 6-amino-7-bromo: Bromine’s position relative to the amino group alters hydrogen-bonding networks and steric interactions, as seen in analogs like CID 12040822 (fluoro) vs. CAS 1155000-06-8 (fluoro positional isomer) .
- 6-Bromo-7-ethoxy vs. 6-bromo-7-methoxy (CAS 1224927-77-8): Ethoxy’s longer alkyl chain may enhance lipid solubility compared to methoxy, impacting pharmacokinetics .
Substituent Effects
- Electron-Donating Groups (EDGs): Amino and methoxy groups increase electron density, influencing binding to receptors like serotonin transporters .
Data Tables
Table 1: Key Structural Analogs of 7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one
Biological Activity
7-Amino-6-bromo-1,2,3,4-tetrahydroquinolin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both amino and bromo substituents on the quinoline ring enhances its reactivity and interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by its tetrahydroquinoline structure, which is known for various pharmacological activities. Its chemical formula is C_9H_10BrN_2O, and it exhibits properties that make it suitable for further modifications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate the activity of these molecular targets, leading to various biological effects such as:
- Enzyme Inhibition : It has been shown to inhibit nitric oxide synthase (NOS), particularly the neuronal isoform (nNOS), which plays a critical role in pain modulation and neuroprotection .
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : The compound may exhibit anticancer effects by inhibiting cell proliferation through enzyme modulation.
Research Findings
Numerous studies have investigated the biological activity of this compound. Key findings include:
Table 1: Summary of Biological Activities
Case Study 1: Inhibition of Nitric Oxide Synthase
In a study evaluating the efficacy of various tetrahydroquinoline derivatives, this compound was identified as a potent nNOS inhibitor. At a dose of 30 mg/kg administered intraperitoneally in rat models, it significantly reversed thermal hyperalgesia and reduced tactile hyperesthesia . This suggests its potential utility in treating neuropathic pain conditions.
Case Study 2: Antimicrobial Evaluation
A separate investigation focused on the antimicrobial properties of this compound revealed that it could inhibit the growth of several pathogenic bacteria. However, further research is required to establish its effectiveness and safety profile for clinical applications.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functional groups compared to similar compounds like:
| Compound | Key Feature |
|---|---|
| 6-Amino-7-fluoro-1,2,3,4-tetrahydroquinolin-2-one | Fluorine atom instead of bromine |
| 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinolin-2-one | Methoxy group instead of amino group |
These comparisons highlight how structural modifications can influence biological activity and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
